REACTION_CXSMILES
|
[Br:1][C:2]1[CH:21]=[CH:20][C:5]2[C:6]3[N:7]([CH:11]=[C:12]([C:14]([NH:16][C:17](=[NH:19])[CH3:18])=O)[N:13]=3)[CH2:8][CH2:9][O:10][C:4]=2[CH:3]=1.Cl.[CH:23]([NH:26]N)([CH3:25])[CH3:24]>C(O)(=O)C>[Br:1][C:2]1[CH:21]=[CH:20][C:5]2[C:6]3[N:7]([CH:11]=[C:12]([C:14]4[N:26]([CH:23]([CH3:25])[CH3:24])[N:19]=[C:17]([CH3:18])[N:16]=4)[N:13]=3)[CH2:8][CH2:9][O:10][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(C=3N(CCO2)C=C(N3)C(=O)NC(C)=N)C=C1
|
Name
|
isopropylhydrazine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C=3N(CCO2)C=C(N3)C3=NC(=NN3C(C)C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |